3-Aminopropyl prop-2-enoate

Vue d'ensemble

Description

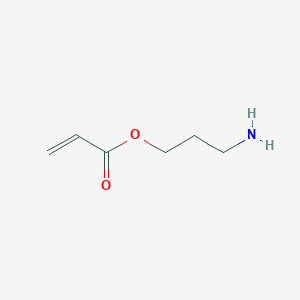

3-Aminopropyl prop-2-enoate, also known as 3-aminopropyl acrylate, is an organic compound with the molecular formula C₆H₁₁NO₂. It is an unsaturated amine that features both an amino group and an acrylate ester group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Aminopropyl prop-2-enoate can be synthesized through the esterification of acrylic acid with 3-aminopropanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

3-Aminopropyl prop-2-enoate undergoes various chemical reactions, including:

Addition Reactions: The double bond in the acrylate group can participate in addition reactions with nucleophiles and electrophiles.

Substitution Reactions: The amino group can undergo nucleophilic substitution reactions.

Polymerization: The acrylate group can undergo polymerization to form polyacrylates.

Common Reagents and Conditions

Hydrogenation: Using hydrogen gas and a palladium catalyst to reduce the double bond.

Nucleophilic Substitution: Using reagents such as alkyl halides under basic conditions.

Polymerization: Initiated by free radicals or anionic initiators.

Major Products Formed

Hydrogenation: Produces 3-aminopropyl propanoate.

Nucleophilic Substitution: Produces various substituted amines.

Polymerization: Produces poly(3-aminopropyl acrylate).

Applications De Recherche Scientifique

Polymer Chemistry

Polymerization Reactions:

3-Aminopropyl prop-2-enoate can undergo free radical polymerization, making it useful as a monomer in the synthesis of polymers. This property is particularly valuable in creating copolymers with enhanced mechanical properties and functional characteristics suitable for coatings, adhesives, and sealants.

Functionalized Polymers:

The introduction of the amino group allows for further functionalization of the polymer chains, leading to materials that can be tailored for specific applications such as drug delivery systems or smart materials that respond to environmental stimuli .

Biomedical Applications

Drug Delivery Systems:

Research indicates that this compound can be utilized in the development of drug delivery vehicles. Its ability to form hydrogels through cross-linking reactions enhances the controlled release of therapeutic agents, particularly in cancer treatment .

Biocompatibility:

Studies have shown that polymers derived from this compound exhibit good biocompatibility, making them suitable for applications in tissue engineering and regenerative medicine. The amino group can facilitate interactions with biological systems, promoting cell adhesion and proliferation .

Nanotechnology

Nanoparticle Functionalization:

In nanotechnology, this compound serves as a functionalizing agent for nanoparticles. For instance, silica nanoparticles can be modified using this compound to enhance their stability and dispersibility in various solvents. This modification is crucial for applications in drug delivery and imaging .

Pickering Emulsions:

The compound has been explored in the context of Pickering emulsions for encapsulating bioactive agents. This method leverages its amphiphilic nature to stabilize emulsions, which can be used for bio-pesticide formulations or food industry applications .

Surface Modification

Self-Assembled Monolayers (SAMs):

this compound can be employed to create self-assembled monolayers on various substrates. This application is particularly relevant in surface engineering where tailored surface properties are required for sensors or catalytic surfaces .

Adhesion Promoters:

Due to its amino functionality, it acts as an effective adhesion promoter when applied to hydroxylated surfaces like glass or metals. This property is beneficial in enhancing the performance of coatings and adhesives used in construction and manufacturing industries .

Case Studies

Mécanisme D'action

The mechanism of action of 3-aminopropyl prop-2-enoate involves its reactivity due to the presence of both the amino group and the acrylate ester group. The amino group can participate in nucleophilic substitution reactions, while the acrylate group can undergo addition and polymerization reactions. These reactive sites enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in chemical synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Aminopropyl propanoate: Lacks the double bond present in 3-aminopropyl prop-2-enoate.

3-Aminopropyl methacrylate: Contains a methyl group on the acrylate moiety, which affects its reactivity and polymerization behavior.

Uniqueness

This compound is unique due to its combination of an amino group and an acrylate ester group, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring both nucleophilic and electrophilic reactivity .

Activité Biologique

3-Aminopropyl prop-2-enoate, also known by its CAS number 91731-97-4, is an organic compound that has garnered attention in various fields of biological research. This article delves into its biological activity, examining its mechanisms, effects, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 115.16 g/mol. The compound features an amine group attached to a prop-2-enoate moiety, which plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its mechanism of action involves:

- Nucleophilic Attack : The amine group can act as a nucleophile, forming reversible covalent bonds with electrophilic sites on proteins and enzymes, which may alter their activity.

- Receptor Modulation : The compound may influence receptor-mediated pathways by acting as a ligand, thereby modulating signaling cascades within cells.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Some studies suggest that it may have potential in cancer therapy by affecting multidrug resistance (MDR) pathways in cancer cells. It has been shown to enhance the efficacy of certain chemotherapeutic agents by modulating P-glycoprotein (P-gp) activity, which is crucial for drug efflux in resistant cancer cells .

- Neuroprotective Effects : Preliminary findings indicate that this compound might possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by mitigating oxidative stress and inflammation .

- Antimicrobial Properties : There is emerging evidence that this compound exhibits antimicrobial activity against various pathogens, suggesting its potential as an antimicrobial agent .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anticancer Mechanism : A study published in Bioorganic & Medicinal Chemistry investigated the effects of various derivatives of aminopropyl compounds on MDR cell lines. Results indicated that this compound significantly increased the intracellular concentration of doxorubicin in resistant cells, highlighting its potential as a chemosensitizer .

- Neuroprotection Study : In vitro experiments demonstrated that this compound reduced neuronal cell death induced by oxidative stress. The compound was found to upregulate antioxidant enzymes, suggesting a protective mechanism against neurodegeneration .

- Antimicrobial Efficacy : Research conducted on the antimicrobial properties revealed that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antimicrobial agents .

Propriétés

IUPAC Name |

3-aminopropyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-6(8)9-5-3-4-7/h2H,1,3-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKLRHWBZHQJOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621120 | |

| Record name | 3-Aminopropyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91731-97-4 | |

| Record name | 3-Aminopropyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091731974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminopropyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINOPROPYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRZ5L3Y8W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.